
N-(tert-butyl)-2-piperazin-1-ylacetamide
Overview
Description
N-(tert-butyl)-2-piperazin-1-ylacetamide is an organic compound that features a piperazine ring substituted with a tert-butyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide typically involves the reaction of tert-butylamine with 2-chloroacetyl chloride to form N-(tert-butyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or acetamides.
Scientific Research Applications
Chemistry
N-(tert-butyl)-2-piperazin-1-ylacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding amides or carboxylic acids.
- Reduction : Can be reduced to yield amines or alcohols.
- Substitution : Nucleophilic substitution reactions can occur at the piperazine ring or acetamide moiety.
Biology
This compound has been investigated as a ligand in biochemical assays and as a building block for bioactive compounds. Its interactions with specific molecular targets suggest potential roles in modulating enzyme activity or receptor function.
Medicine
Research indicates that this compound may have therapeutic properties. It has been explored for:
- Cancer Treatment : It has been studied as a potential inhibitor of tankyrase enzymes, which are involved in Wnt signaling pathways linked to various cancers .
- Neuroprotection : Some studies suggest its potential in developing multifunctional drugs aimed at neurodegenerative diseases like Parkinson's disease by targeting dopaminergic pathways .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis processes. Its stability and reactivity make it valuable for producing various derivatives used in pharmaceuticals and agrochemicals.
Case Study 1: Inhibition of Tankyrase
A study demonstrated that derivatives of this compound could inhibit tankyrase activity effectively, leading to reduced cell proliferation in cancer models. This was attributed to the compound's ability to disrupt Wnt signaling pathways, which are crucial in tumorigenesis .
Case Study 2: Neuroprotective Effects
Research focused on developing D3-preferring agonists highlighted the potential neuroprotective effects of piperazine derivatives, including this compound. The compound showed promise in improving behavioral outcomes in animal models of Parkinson's disease, suggesting its utility in neurodegenerative therapy .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- N-(tert-butyl)-2-ethoxy-2-oxoethyl-piperazine-1-carboxylate
- N-(tert-butyl)-2-hydrazino-2-oxoethyl-piperazine-1-carboxylate
Comparison: N-(tert-butyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
N-(tert-butyl)-2-piperazin-1-ylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
This compound, with the chemical formula CHNO, features a piperazine ring substituted with a tert-butyl group and an acetamide moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as:
- Inhibitor : It can inhibit certain enzymatic pathways, potentially affecting signal transduction and metabolic processes.
- Activator : In some contexts, it may enhance the activity of specific receptors or enzymes, modulating physiological responses.
These interactions are crucial for its application in drug development and therapeutic settings.
2. Anticancer Activity
This compound has been explored for its potential in cancer treatment. Similar compounds have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. For instance, thiouracil amides have shown significant efficacy against breast cancer cells by inhibiting PARP activity . This suggests that this compound may also possess anticancer properties through similar pathways.
Research Findings
Case Studies and Experimental Data
A series of studies have investigated the biological activities of piperazine derivatives, providing insights into the potential efficacy of this compound:
Compound | Activity | IC Value (µM) | Reference |
---|---|---|---|
Compound 5e | PARP Inhibition | 57.3 | |
Compound 20 (related piperazine) | RET Inhibition | 18.77 | |
PNT (piperazine derivative) | Antimicrobial | Various Values |
These studies highlight the compound's potential therapeutic applications, particularly in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(tert-butyl)-2-piperazin-1-ylacetamide, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving tert-butylamine, piperazine, and acetylating agents. A typical approach includes:
- Step 1 : Reacting tert-butylamine with chloroacetyl chloride to form N-(tert-butyl)chloroacetamide.
- Step 2 : Substituting the chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of chloroacetamide to piperazine) and reaction time (12–16 hours). Purity (>95%) is confirmed via HPLC and NMR .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm, singlet) and piperazine protons (δ ~2.5–3.5 ppm).
- Mass Spectrometry (MS) : ESI-MS to verify the molecular ion peak at m/z 227.2 [M+H]⁺.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Answer : Initial screens should include:
- Receptor Binding Assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety. Use radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A).
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Answer : Contradictions often arise from differences in stereochemistry or assay conditions. Strategies include:
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S isomers and test individually.
- Standardized Assay Protocols : Adopt NIH/WHO guidelines for receptor binding to minimize variability.
- Computational Modeling : Dock the compound into receptor structures (e.g., 5-HT₁A via AutoDock Vina) to predict binding modes and reconcile activity data .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce oxidative metabolism.
- Prodrug Design : Mask the acetamide group as an ester to enhance bioavailability.
- In Vitro Liver Microsomal Assays : Use human liver microsomes (HLMs) with NADPH to identify metabolic hotspots (e.g., tert-butyl hydroxylation) .
Q. How can computational tools aid in predicting the compound’s pharmacokinetic (PK) and toxicity profiles?
- Answer :
- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (target <3), CNS permeability, and hERG inhibition risk.
- Toxicity Profiling : Leverage Derek Nexus for in silico toxicology (e.g., mutagenicity alerts).
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability to off-target proteins .
Properties
IUPAC Name |
N-tert-butyl-2-piperazin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAITXOZDERTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368768 | |
Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89433-49-8 | |
Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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